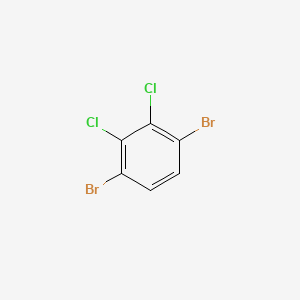

1,4-Dibromo-2,3-dichlorobenzene

CAS No.: 100191-20-6

Cat. No.: VC8033763

Molecular Formula: C6H2Br2Cl2

Molecular Weight: 304.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100191-20-6 |

|---|---|

| Molecular Formula | C6H2Br2Cl2 |

| Molecular Weight | 304.79 g/mol |

| IUPAC Name | 1,4-dibromo-2,3-dichlorobenzene |

| Standard InChI | InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |

| Standard InChI Key | YKQCCQSRNJMDMD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1Br)Cl)Cl)Br |

| Canonical SMILES | C1=CC(=C(C(=C1Br)Cl)Cl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,4-Dibromo-2,3-dichlorobenzene belongs to the class of polyhalogenated benzenes, featuring bromine atoms at the 1 and 4 positions and chlorine atoms at the 2 and 3 positions on the aromatic ring. This substitution pattern creates a symmetrical yet sterically crowded arrangement, influencing its reactivity and physical behavior. The compound’s exact mass is 301.790009 g/mol, and its LogP (octanol-water partition coefficient) of 4.57 suggests significant hydrophobicity, predisposing it to bioaccumulation .

Synthesis and Manufacturing Considerations

Industrial Scalability and Challenges

Industrial production faces hurdles such as controlling reaction conditions to avoid over-halogenation and managing hazardous intermediates. The patent emphasizes the risks of using strong acids and high temperatures, which align with the challenges of synthesizing this compound. For example, prolonged reaction times at elevated temperatures could lead to decomposition or undesired byproducts.

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s boiling point of reflects the strong intermolecular forces (e.g., halogen-halogen interactions) typical of polyhalogenated aromatics . Its flash point of classifies it as combustible under specific conditions, necessitating precautions during storage and handling . Vapor pressure is negligible ( at ), implying low volatility and a tendency to persist in condensed phases .

Solubility and Reactivity

Applications and Industrial Relevance

Role in Organic Synthesis

The compound’s halogen substituents make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine and chlorine act as leaving groups. Such reactions are pivotal in constructing complex molecules for pharmaceuticals or agrochemicals.

Environmental and Regulatory Considerations

Ecotoxicological Impact

The LogP value of 4.57 signals a propensity for bioaccumulation, posing risks to aquatic organisms. While no endocrine disruption data are available , its persistence in ecosystems warrants precautionary measures during disposal.

Regulatory Compliance

Classified under UN 3077 (Miscellaneous Hazardous Material) , the compound demands adherence to hazardous waste protocols. Workplace exposure limits should align with guidelines for halogenated aromatics, emphasizing ventilation and air quality monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume